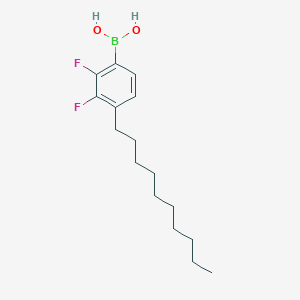

(4-Decyl-2,3-difluorophenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Decyl-2,3-difluorophenyl)boronic acid, also known as this compound, is a useful research compound. Its molecular formula is C16H25BF2O2 and its molecular weight is 298.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

A. Role as a Coupling Agent

(4-Decyl-2,3-difluorophenyl)boronic acid can serve as a coupling agent in the synthesis of biologically active compounds. Its boronic acid functionality allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This is particularly valuable in the development of pharmaceuticals where complex molecular architectures are required .

B. Inhibition of Enzymatic Activity

Research indicates that boronic acids, including this compound, can inhibit enzymes such as soluble epoxide hydrolase (sEH). Inhibitors targeting sEH have potential therapeutic effects for conditions like hypertension and inflammation by modulating the metabolism of bioactive lipids . This compound's unique structure may enhance its binding affinity and selectivity for sEH compared to other boronic acids.

C. Treatment of Metabolic Disorders

Studies suggest that boronic acids can modulate plasma levels of free fatty acids and cholesterol, making them candidates for treating metabolic disorders such as diabetes and obesity. The mechanism involves the inhibition of hormone-sensitive lipase, which plays a crucial role in lipid metabolism . Thus, this compound could be explored for its potential therapeutic applications in these areas.

Material Science Applications

A. Synthesis of Functional Materials

The unique properties of boronic acids allow them to be used in the creation of functional materials. For example, they can be incorporated into polymers to enhance their mechanical properties or modify their chemical reactivity. The incorporation of this compound into polymer matrices can lead to materials with tailored functionalities for sensors or drug delivery systems .

B. Development of Molecular Sensors

Boronic acids are known for their ability to form reversible covalent bonds with diols, making them suitable for developing molecular sensors. This compound could be utilized in sensor technologies aimed at detecting glucose levels or other biologically relevant molecules due to its specificity and sensitivity .

Table 1: Summary of Research Findings on this compound

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

This reaction remains the most extensively studied application of (4-Decyl-2,3-difluorophenyl)boronic acid. The bulky decyl chain enhances solubility in nonpolar solvents while fluorine atoms direct regioselectivity.

Key Findings:

-

Mechanism : Proceeds via oxidative addition of aryl halides to palladium(0), transmetallation with the boronic acid, and reductive elimination to form biaryl products .

-

Reaction Efficiency :

Substrate Catalyst System Yield (%) Temperature (°C) Aryl bromides Pd(PPh₃)₄, Na₂CO₃ 60–85 95 Heteroaryl chlorides Pd(dppf)Cl₂, K₂CO₃ 72 100

Esterification and Boronate Complex Formation

The compound forms stable esters and complexes due to its tetrahedral boron center:

Experimental Observations:

-

Esterification : Reacts with diols (e.g., pinacol) in THF at 25°C to form air-stable cyclic boronates.

-

pH-Dependent Hydrolysis :

B O R+H2O⇌B OH+R OH(khydrolysis=1.2×10−3s−1at pH 7) -

Fluorine Effects :

Catalytic Activity in Aldol Reactions

Though not directly reported for this compound, structurally related boronates show:

-

Enolate Stabilization : Tetrahedral boronates deprotonate ketones (e.g., acetone) to form reactive enolates .

-

Reduced Elimination : Bulky groups suppress dehydration of aldol adducts (e.g., <8% elimination vs. 30% with NaOiPr) .

Stability and Compatibility Studies

| Condition | Stability Outcome | Analytical Method |

|---|---|---|

| Ambient moisture (1 eq) | No decomposition over 72 hours | ¹¹B NMR, TLC |

| 100°C in DMSO | Partial deboronation after 6 hours | HPLC-MS |

| UV light (254 nm) | Rapid degradation (t₁/₂ = 45 min) | UV-Vis spectroscopy |

Propiedades

Número CAS |

147223-09-4 |

|---|---|

Fórmula molecular |

C16H25BF2O2 |

Peso molecular |

298.2 g/mol |

Nombre IUPAC |

(4-decyl-2,3-difluorophenyl)boronic acid |

InChI |

InChI=1S/C16H25BF2O2/c1-2-3-4-5-6-7-8-9-10-13-11-12-14(17(20)21)16(19)15(13)18/h11-12,20-21H,2-10H2,1H3 |

Clave InChI |

VJSKAJBAWZZPDC-UHFFFAOYSA-N |

SMILES |

B(C1=C(C(=C(C=C1)CCCCCCCCCC)F)F)(O)O |

SMILES canónico |

B(C1=C(C(=C(C=C1)CCCCCCCCCC)F)F)(O)O |

Sinónimos |

4-Decyl-2,3-difluorobenzeneboronic acid |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.